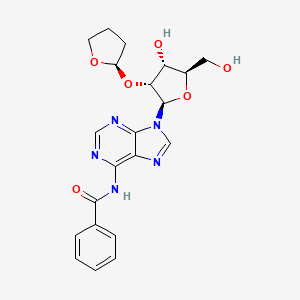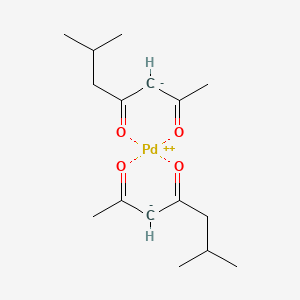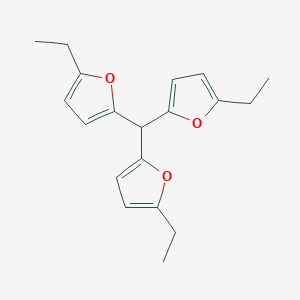
Tris(5-ethylfuran-2-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(5-ethylfuran-2-yl)methane: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The presence of three 5-ethylfuran-2-yl groups attached to a central methane carbon atom makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-ethylfuran-2-yl)methane typically involves the hydroxyalkylation/alkylation reaction of 5-ethylfurfural with a suitable methylene donor under acidic conditions. One common method involves the use of acidic resins as catalysts to facilitate the reaction . The reaction is carried out in a solvent-free environment to enhance the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the acidic resin catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Tris(5-ethylfuran-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Furanic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
科学的研究の応用
Chemistry: Tris(5-ethylfuran-2-yl)methane is used as a building block in organic synthesis
Biology and Medicine: Research is ongoing to explore the biological activity of this compound derivatives. Some studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
作用機序
The mechanism of action of Tris(5-ethylfuran-2-yl)methane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
類似化合物との比較
- Tris(5-methylfuran-2-yl)methane
- Tris(5-methyltetrahydrofuran-2-yl)methane
- Bis(furan-2-yl)methane derivatives
Uniqueness: Tris(5-ethylfuran-2-yl)methane is unique due to the presence of ethyl groups on the furan rings, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. The ethyl groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
特性
CAS番号 |
152407-58-4 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran |
InChI |
InChI=1S/C19H22O3/c1-4-13-7-10-16(20-13)19(17-11-8-14(5-2)21-17)18-12-9-15(6-3)22-18/h7-12,19H,4-6H2,1-3H3 |
InChIキー |
CDVRGLIRQMWSMI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC=C(O3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


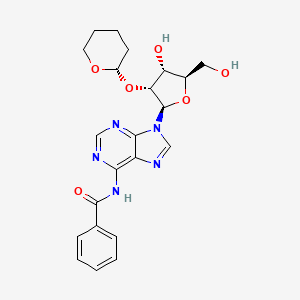
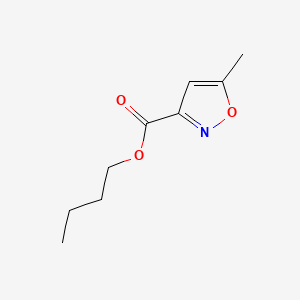
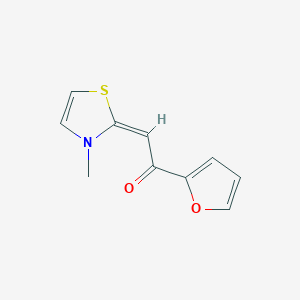
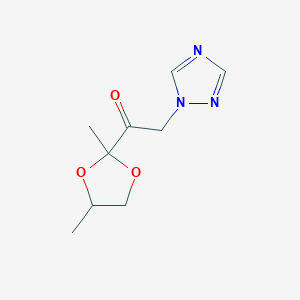
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

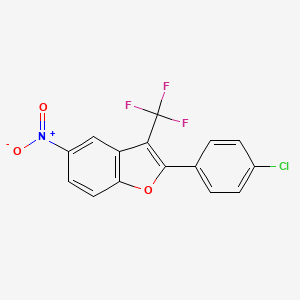
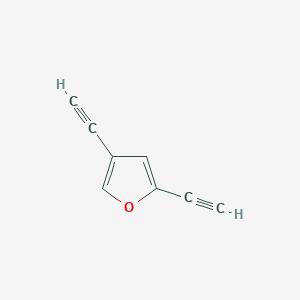
![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
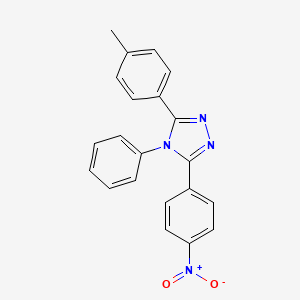
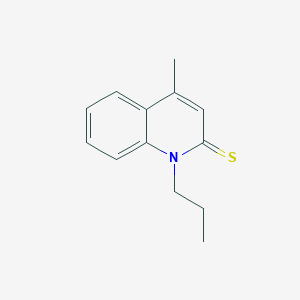
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
